![molecular formula C7H4F3NO3 B6165435 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1806579-86-1](/img/no-structure.png)
3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
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Overview
Description
3-Hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, including 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid, is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is characterized by the presence of a fluorine atom and a pyridine in their structure . This compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
Agrochemical Industry
3-Hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid: and its derivatives play a significant role in the agrochemical industry. They are primarily used in the synthesis of crop protection agents. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients that protect crops from pests . The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of these compounds.
Pharmaceutical Applications
In the pharmaceutical sector, TFMP derivatives have been incorporated into several FDA-approved drugs. These compounds exhibit a range of pharmacological activities and are used in the treatment of various diseases and disorders . The trifluoromethyl group enhances the metabolic stability and bioavailability of these drugs, making them more effective.
Veterinary Products
Similar to their use in human medicine, TFMP derivatives are also utilized in veterinary medicine. They have been included in the formulation of products that treat and prevent diseases in animals. This application leverages the enhanced properties provided by the trifluoromethyl group .
Synthesis of Chemical Intermediates
TFMP derivatives are valuable intermediates in chemical synthesis. They are used to produce a wide range of compounds, including other agrochemicals and pharmaceuticals. The demand for certain TFMP derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, is particularly high due to their versatility and effectiveness in various synthesis pathways .
Research on Biological Activities
The biological activities of TFMP derivatives are a subject of ongoing research. Scientists are exploring how the combination of fluorine atoms and the pyridine ring affects the biological activity of compounds. This research could lead to the discovery of new applications and more effective compounds .
Advanced Synthesis Techniques
Research is being conducted on advanced synthesis techniques for TFMP derivatives. These methods aim to improve the efficiency and scalability of production, which is essential for meeting the growing demand for these compounds in various industries .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which include this compound, are used in the pharmaceutical industry . Some TFMP derivatives are used in the synthesis of β-secretase (BACE) inhibitors , suggesting that BACE could be a potential target.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dichloropyridine", "trifluoroacetic acid", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: 2,5-dichloropyridine is reacted with trifluoroacetic acid in the presence of sodium hydroxide to form 2-trifluoromethyl-5-chloropyridine-3-carboxylic acid.", "Step 2: The resulting product from step 1 is reduced with sodium borohydride in ethanol to form 2-trifluoromethyl-5-hydroxypyridine-3-carboxylic acid.", "Step 3: The product from step 2 is then reacted with hydrochloric acid to form 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid.", "Step 4: The final product is isolated and purified by treatment with sodium bicarbonate and sodium chloride followed by recrystallization from water." ] } | |
CAS RN |
1806579-86-1 |
Molecular Formula |
C7H4F3NO3 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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